N'-[1-(4-chlorophenyl)ethylidene]-2-thiophenecarbohydrazide
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Overview
Description
N’-[1-(4-chlorophenyl)ethylidene]-2-thiophenecarbohydrazide is an organic compound that belongs to the class of hydrazones. This compound is characterized by the presence of a thiophene ring and a hydrazone linkage, which are known for their diverse biological activities and applications in various fields of science and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-[1-(4-chlorophenyl)ethylidene]-2-thiophenecarbohydrazide typically involves the condensation reaction between 4-chloroacetophenone and 2-thiophenecarbohydrazide. The reaction is usually carried out in a solvent such as ethanol or methanol under reflux conditions. The process can be catalyzed by acids like hydrochloric acid or sulfuric acid to facilitate the formation of the hydrazone linkage.
Industrial Production Methods
On an industrial scale, the production of this compound may involve similar synthetic routes but with optimizations for higher yield and purity. This could include the use of continuous flow reactors, advanced purification techniques like recrystallization, and the implementation of green chemistry principles to minimize waste and environmental impact.
Chemical Reactions Analysis
Types of Reactions
N’-[1-(4-chlorophenyl)ethylidene]-2-thiophenecarbohydrazide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides or sulfoxides.
Reduction: Reduction reactions can convert the hydrazone linkage to hydrazine derivatives.
Substitution: The chlorine atom in the phenyl ring can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide or thiourea under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides, while reduction can produce hydrazine derivatives. Substitution reactions can result in various substituted phenyl derivatives.
Scientific Research Applications
Chemistry
In chemistry, N’-[1-(4-chlorophenyl)ethylidene]-2-thiophenecarbohydrazide is used as a ligand in coordination chemistry to form metal complexes
Biology
Biologically, this compound exhibits antimicrobial and antifungal activities. It is investigated for its potential use in developing new antibiotics and antifungal agents.
Medicine
In the medical field, N’-[1-(4-chlorophenyl)ethylidene]-2-thiophenecarbohydrazide is explored for its anticancer properties. Studies have shown that it can induce apoptosis in cancer cells, making it a candidate for cancer therapy.
Industry
Industrially, this compound is used in the synthesis of dyes and pigments due to its chromophoric properties. It is also employed in the development of new materials with specific electronic and optical properties.
Mechanism of Action
The mechanism by which N’-[1-(4-chlorophenyl)ethylidene]-2-thiophenecarbohydrazide exerts its effects involves its interaction with various molecular targets. For instance, its antimicrobial activity is attributed to its ability to disrupt bacterial cell membranes and inhibit essential enzymes. In cancer cells, it induces apoptosis by activating caspases and disrupting mitochondrial function.
Comparison with Similar Compounds
Similar Compounds
- N’-[1-(4-chlorophenyl)ethylidene]-2-furohydrazide
- N’-[1-(4-chlorophenyl)ethylidene]-2-pyridinecarbohydrazide
- N’-[1-(4-chlorophenyl)ethylidene]-2-benzothiazolecarbohydrazide
Uniqueness
Compared to these similar compounds, N’-[1-(4-chlorophenyl)ethylidene]-2-thiophenecarbohydrazide is unique due to the presence of the thiophene ring, which imparts distinct electronic and steric properties
Properties
Molecular Formula |
C13H11ClN2OS |
---|---|
Molecular Weight |
278.76 g/mol |
IUPAC Name |
N-[(E)-1-(4-chlorophenyl)ethylideneamino]thiophene-2-carboxamide |
InChI |
InChI=1S/C13H11ClN2OS/c1-9(10-4-6-11(14)7-5-10)15-16-13(17)12-3-2-8-18-12/h2-8H,1H3,(H,16,17)/b15-9+ |
InChI Key |
RUWOYSVYFXHIJQ-OQLLNIDSSA-N |
Isomeric SMILES |
C/C(=N\NC(=O)C1=CC=CS1)/C2=CC=C(C=C2)Cl |
Canonical SMILES |
CC(=NNC(=O)C1=CC=CS1)C2=CC=C(C=C2)Cl |
Origin of Product |
United States |
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